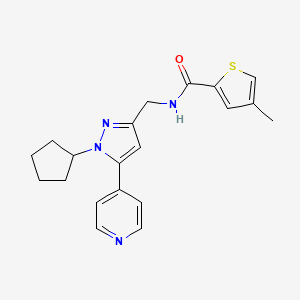

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide

Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide is a heterocyclic organic compound featuring a pyrazole core substituted with a cyclopentyl group at position 1 and a pyridin-4-yl group at position 3. The methylene bridge at position 3 connects the pyrazole moiety to a 4-methylthiophene-2-carboxamide group. This structure confers unique physicochemical properties, including moderate lipophilicity (clogP ≈ 3.2) and a molecular weight of ~398.5 g/mol, as inferred from analogous compounds .

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-14-10-19(26-13-14)20(25)22-12-16-11-18(15-6-8-21-9-7-15)24(23-16)17-4-2-3-5-17/h6-11,13,17H,2-5,12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUBDWQUSDNXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 396.5 g/mol. The compound features a pyrazole ring, a cyclopentyl group, and a thiophene moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate activity against various pathogenic bacteria and fungi. In particular, derivatives with similar structures have demonstrated effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM .

Anti-inflammatory Effects

The compound's structural similarity to known COX inhibitors suggests potential anti-inflammatory activity. Research involving sulfonamide-containing pyrazole derivatives has shown their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The structure of this compound may allow it to interact similarly with COX enzymes.

Cytotoxicity and Antiproliferative Activity

Preliminary evaluations indicate that compounds with similar frameworks may exhibit cytotoxic effects on cancer cell lines. The antiproliferative activity of these compounds has been attributed to their ability to induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and disruption of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:

- Cyclopentyl Group : Enhances lipophilicity and binding affinity to biological targets.

- Pyrazole Ring : Essential for interaction with COX enzymes and other receptors.

- Thiophene Moiety : May contribute to the compound's stability and reactivity.

Case Studies

- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and evaluated for COX inhibition. One derivative exhibited potent selective inhibition of COX-2, leading to reduced inflammatory responses in preclinical models .

- Antimicrobial Evaluation : A study assessed several pyrazole derivatives against common bacterial strains. The results indicated that modifications to the pyrazole ring significantly affected antimicrobial potency, highlighting the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Compound A : N-[(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylen}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide ()

- Key Differences: Replaces the cyclopentyl group with a phenyl ring and introduces a 4-chlorophenyl-substituted pyrazole. Contains a thiazolidinone-thione ring system instead of the thiophene carboxamide.

- Properties: Higher molecular weight (509.0 g/mol) and logP (~4.5) due to the chlorophenyl and thiazolidinone groups .

- Applications : Primarily studied for antimicrobial activity, with IC₅₀ values against S. aureus at 12.3 µM .

Compound B: Methyl N-(2-[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl)-N-methoxycarbanose (Pyraclostrobin) ()

- Key Differences: Features a methoxycarbanose side chain and a chlorophenyl-substituted pyrazole. Lacks the thiophene carboxamide and cyclopentyl groups.

- Properties : Lower clogP (~2.8) due to polar methoxy groups; molecular weight 367.8 g/mol.

- Applications : Widely used as an agricultural fungicide, targeting mitochondrial respiration in fungi .

Compound C : 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl) isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ()

- Key Differences :

- Incorporates a nitrophenyl-isoxazole moiety and a carbothioamide group.

- Lacks the pyridinyl and thiophene components.

- Properties : Enhanced electron-withdrawing character (due to nitro groups) improves binding to kinase targets (e.g., EGFR inhibition at IC₅₀ = 0.8 µM) .

Pharmacological and Physicochemical Comparison

Binding Affinity and Selectivity

- The target compound’s pyridinyl group may enhance binding to kinase ATP pockets (similar to Compound C’s nitrophenyl group), but its cyclopentyl substituent could reduce off-target effects compared to phenyl rings in Compounds A and B .

Q & A

Q. Example Table: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Catalyst | CuI/TBTA (1:1) | 15–20% |

| Solvent | DMSO | 10–15% |

| Temperature | 70°C | 5–10% |

| Reaction Time | 12–24 hours (conventional) | – |

| Microwave Assistance | 30–60 minutes | 20–25% |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and thiophene moieties (e.g., pyridin-4-yl proton shifts at δ 8.5–8.7 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for CHNOS: 409.17).

- X-ray Crystallography : Resolve stereochemistry of the cyclopentyl group .

- TLC Monitoring : Use silica plates with UV visualization (R ~0.5 in ethyl acetate/hexane 1:1) .

Advanced: How can structure-activity relationships (SAR) be established for this compound?

Methodological Answer:

SAR studies require systematic modifications and biological testing:

- Substituent Variation : Replace the cyclopentyl group with cyclohexyl or aromatic rings to assess steric/electronic effects on target binding .

- Bioisosteric Replacement : Substitute thiophene with furan or pyridine to evaluate heterocycle influence on solubility and potency .

- Biological Assays : Test derivatives in enzyme inhibition (e.g., VEGFR-2 for anti-angiogenic activity) or cell-based models (e.g., cancer cell proliferation) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like kinases or GPCRs .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or compound instability. Strategies include:

- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Metabolic Stability Testing : Assess compound degradation in serum (e.g., HPLC analysis after 24-hour incubation) .

- Formulation Optimization : Address poor aqueous solubility via PEGylation or nanoparticle encapsulation .

- Dose-Response Curves : Confirm activity across 3–5 log concentrations to rule out false negatives.

Q. Example Data Discrepancy Analysis

| Study | IC (nM) | Cell Line | Solvent |

|---|---|---|---|

| A | 120 | HEK293 | DMSO (1%) |

| B | >1000 | HeLa | Ethanol (5%) |

| C | 85 | HEK293 (serum-free) | PEG-400 |

Q. Example PK Parameters

| Parameter | Topical Ocular (Rabbit) | Oral (Rat) |

|---|---|---|

| C (ng/mL) | 50 ± 12 | 1200 ± 300 |

| T (h) | 2 | 1 |

| Half-life (h) | 4.5 | 6.2 |

Advanced: How can formulation challenges (e.g., low solubility) be addressed for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use PEG-400/water (70:30) to enhance solubility without toxicity .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (e.g., 2.5-fold increase in C) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

Basic: What computational tools are recommended for predicting interactions with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.